

A Technical Guide to the Spectroscopic Analysis of 2-Phenylbutyryl Chloride

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Compound of Interest

Compound Name: 2-Phenylbutyryl chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for **2-Phenylbutyryl chloride** (CAS: 36854-57-6), a chemical intermediate used in the synthesis of various organic compounds. The unambiguous structural confirmation of such reagents is critical for ensuring the desired outcome of chemical reactions and the purity of final products. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Phenylbutyryl chloride**, presents detailed experimental protocols for these analytical techniques, and illustrates the general workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Phenylbutyryl chloride**, facilitating its identification and characterization.

Table 1: ^1H and ^{13}C NMR Spectral Data

Nucleus	Chemical Shift (δ) ppm	Assignment
^1H NMR	~7.3 (m)	Aromatic protons (C_6H_5)
~3.8 (t)	Methine proton (-CH(Ph)COCl)	
~2.0 (m)	Methylene protons (-CH ₂ CH ₃)	
~0.9 (t)	Methyl protons (-CH ₂ CH ₃)	
^{13}C NMR	~174	
~138	Quaternary aromatic carbon (C-Ar)	
~129, ~128, ~127	Aromatic carbons (CH-Ar)	
~60	Methine carbon (-CH(Ph)COCl)	
~27	Methylene carbon (-CH ₂ CH ₃)	
~12	Methyl carbon (-CH ₂ CH ₃)	
Note: NMR data is compiled from typical values for the constituent functional groups and may vary slightly based on solvent and instrument parameters.[1]		

Table 2: Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~1800-1780	Strong	C=O stretch (acid chloride)
~3100-3000	Medium	C-H stretch (aromatic)
~3000-2850	Medium	C-H stretch (aliphatic)
~1600, ~1495, ~1450	Medium-Weak	C=C stretch (aromatic ring)
~700-800	Strong	C-Cl stretch
~700, ~750	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Source: Data compiled from the NIST Chemistry WebBook and PubChem.[\[1\]](#)[\[2\]](#)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Proposed Fragment Ion
182/184	Low	[M] ⁺ , Molecular ion (presence of ³⁵ Cl and ³⁷ Cl isotopes)
119	High	[C ₆ H ₅ CH(C ₂ H ₅)] ⁺
91	High (often base peak)	[C ₇ H ₇] ⁺ , Tropylium ion

Source: Data compiled from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols adaptable for the analysis of **2-Phenylbutyryl chloride**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR Spectroscopy Protocol:
 - Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Phenylbutyryl chloride** in ~0.6 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
 - Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
- ^{13}C NMR Spectroscopy Protocol:
 - Sample Preparation: Use the same sample prepared for ^1H NMR, ensuring a sufficient concentration (~20-50 mg in 0.6 mL CDCl_3).
 - Instrumentation: A 100 MHz (or corresponding frequency for the ^1H NMR) spectrometer.
 - Acquisition Parameters:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0 to 200 ppm.

2.2 Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:
 - Sample Preparation: Apply a small drop of neat liquid **2-Phenylbutyryl chloride** directly onto the ATR crystal (e.g., diamond or germanium).
 - Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: Average 16-32 scans for the sample and the background.
 - Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The final spectrum is presented in terms of absorbance or transmittance.

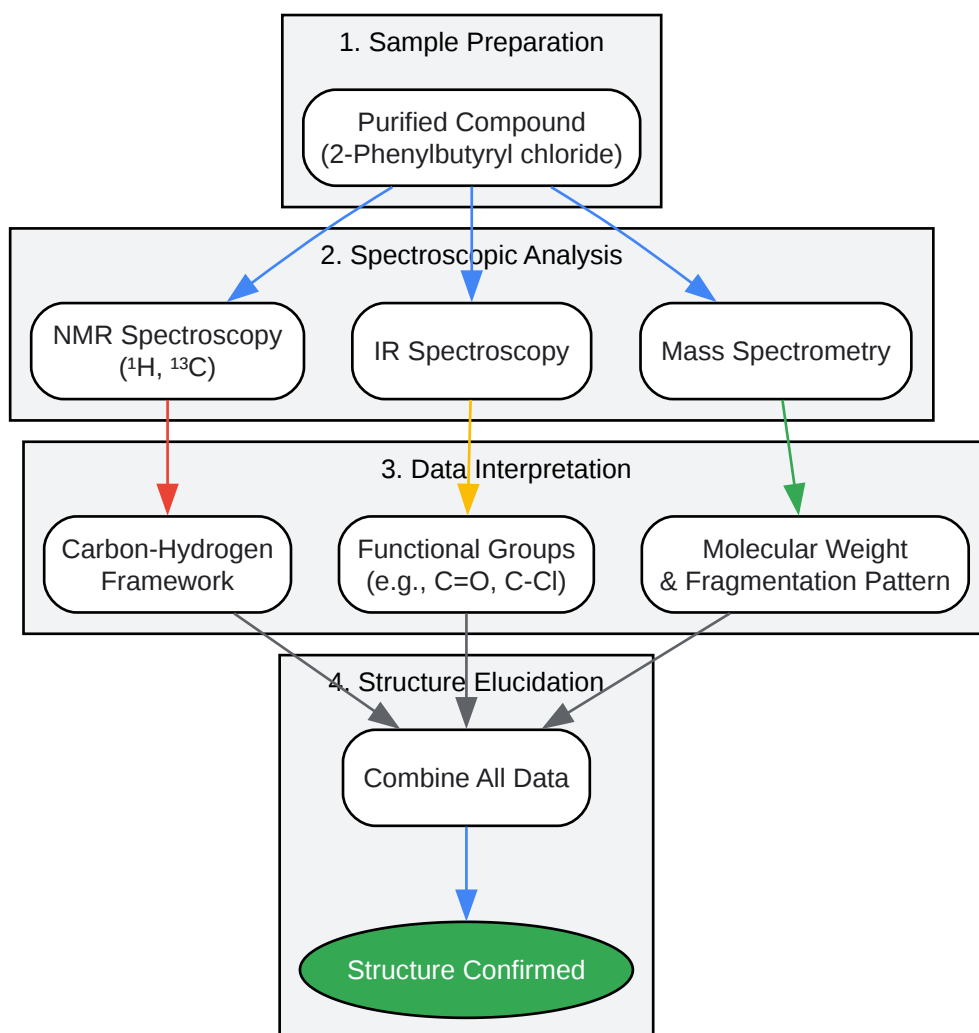
2.3 Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry Protocol (via GC-MS):
 - Sample Preparation: Prepare a dilute solution of **2-Phenylbutyryl chloride** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
 - Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
 - GC Parameters:
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

- MS Parameters:
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
 - Mass Range: m/z 40-400.
- Data Acquisition: Acquire mass spectra across the chromatographic peak corresponding to **2-Phenylbutyryl chloride**.

Spectroscopic Analysis Workflow

The structural elucidation of a chemical compound is a systematic process. The following diagram illustrates the logical workflow from sample acquisition to final structure confirmation using multiple spectroscopic techniques.



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